trans-3-Decene
Overview
Description
trans-3-Decene: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is part of the larger family of alkenes, which are hydrocarbons with at least one double bond between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method to synthesize trans-3-Decene is through the partial hydrogenation of 3-decyne. This process involves the use of a catalyst such as palladium on calcium carbonate (Lindlar’s catalyst) to selectively hydrogenate the triple bond to a double bond, resulting in the trans configuration.
Dehydration of Alcohols: Another method involves the dehydration of 3-decanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and heat to remove a water molecule from the alcohol, forming the double bond in the trans configuration.
Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down long-chain hydrocarbons into smaller molecules, including alkenes like this compound. Catalysts such as zeolites are commonly used in this process to facilitate the breaking of carbon-carbon bonds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Decene can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide. These reactions add oxygen atoms to the molecule, forming diols or epoxides.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to form decane.
Addition Reactions: this compound readily undergoes addition reactions due to the presence of the double bond. For example, it can react with halogens like bromine to form dibromo compounds or with hydrogen halides to form alkyl halides.
Polymerization: Under certain conditions, this compound can undergo polymerization to form long-chain polymers. This reaction is typically catalyzed by organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Addition: Bromine (Br2), hydrogen bromide (HBr)
Polymerization: Organometallic catalysts such as Ziegler-Natta catalysts
Major Products Formed:
Oxidation: Diols, epoxides
Reduction: Decane
Addition: Dibromo compounds, alkyl halides
Polymerization: Polydecene
Scientific Research Applications
Chemistry: trans-3-Decene is used as a starting material in organic synthesis. Its reactivity due to the double bond makes it a valuable intermediate in the production of various chemicals, including polymers and pharmaceuticals.
Biology and Medicine: While this compound itself is not widely used in biology or medicine, its derivatives and related compounds are studied for their potential biological activities. For example, certain decene derivatives have been investigated for their antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers. Its ability to undergo polymerization makes it useful in the manufacture of synthetic materials.
Mechanism of Action
The mechanism of action of trans-3-Decene in chemical reactions primarily involves the reactivity of the carbon-carbon double bond. This double bond can participate in various reactions, such as electrophilic addition, where an electrophile attacks the electron-rich double bond, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
cis-3-Decene: The cis isomer of 3-Decene has the hydrogen atoms on the same side of the double bond, resulting in a different spatial arrangement and slightly different chemical properties.
1-Decene: This compound has the double bond at the first carbon atom, leading to different reactivity and applications.
2-Decene: With the double bond at the second carbon atom, 2-Decene also exhibits different chemical behavior compared to trans-3-Decene.
Uniqueness: this compound’s unique trans configuration gives it distinct physical and chemical properties compared to its cis isomer and other positional isomers. This configuration affects its boiling point, melting point, and reactivity in various chemical reactions.
Properties
IUPAC Name |
(E)-dec-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWIAHBVAYKIZ-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19150-21-1 | |
Record name | trans-3-Decene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trans-3-Decene, as a structural isomer of a juvenile hormone mimic, potentially impact insect development?
A1: While the provided research focuses on cis-5-Decene-1,10-dioic acid and its presence in a patient with a metabolic disorder [], its structural isomer, this compound, shares a similar carbon backbone with a known insect juvenile hormone mimic, 1-(3,4-methylenedioxyphenyl)-trans-3-decene []. This similarity suggests potential, albeit possibly weaker, interactions with insect hormone receptors. Juvenile hormone mimics disrupt insect development by interfering with the natural hormonal balance crucial for metamorphosis. Further research is needed to confirm if and how this compound interacts with these receptors and its downstream effects on insect development.
Q2: Can you elaborate on the analytical techniques used to identify and quantify these compounds in biological samples?
A2: The study identifying cis-5-Decene-1,10-dioic acid and related dicarboxylic acids in a patient utilized Gas Chromatography/Mass Spectrometry (GC/MS) []. This powerful technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio. This method allowed researchers to identify and quantify a range of dicarboxylic acids in both urine and serum, showcasing its sensitivity and applicability in analyzing complex biological matrices.
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